2-Chlorothiobenzamide

hepatotoxicity structure-toxicity relationship thiobenzamide positional isomers

2-Chlorothiobenzamide (benzenecarbothioamide, 2-chloro-; o-chlorothiobenzamide) is a primary aromatic thioamide bearing a single ortho-chloro substituent on the phenyl ring. With the molecular formula C₇H₆ClNS and a molecular weight of 171.65 g/mol, it exists as a yellow powder with a melting point of 62–65 °C, a density of 1.341 g/cm³, and a boiling point of 285 °C at 760 mmHg.

Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
CAS No. 15717-17-6
Cat. No. B097865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiobenzamide
CAS15717-17-6
Molecular FormulaC7H6ClNS
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=S)N)Cl
InChIInChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
InChIKeyFLQYOORLPNYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiobenzamide (CAS 15717-17-6): Core Identity & Procurement-Relevant Physicochemical Profile


2-Chlorothiobenzamide (benzenecarbothioamide, 2-chloro-; o-chlorothiobenzamide) is a primary aromatic thioamide bearing a single ortho-chloro substituent on the phenyl ring [1]. With the molecular formula C₇H₆ClNS and a molecular weight of 171.65 g/mol, it exists as a yellow powder with a melting point of 62–65 °C, a density of 1.341 g/cm³, and a boiling point of 285 °C at 760 mmHg [2]. The compound is commercially available at ≥95% and ≥97% purity grades from major chemical suppliers and serves as both a synthetic intermediate in heterocycle construction and a probe molecule in toxicological mechanism studies .

Why 2-Chlorothiobenzamide Cannot Be Interchanged with Generic Thiobenzamides: The Structural Basis of Differentiated Toxicology


Within the thiobenzamide class, the position of ring substitution is the dominant determinant of toxicological outcome, not merely a minor structural nuance. Decades of systematic investigation have established that para-substituted thiobenzamides exhibit hepatotoxicity strictly dependent on the electronic character of the substituent, meta-substituted analogs show variable toxicity, and critically, ortho-substituted thiobenzamides—including 2-chlorothiobenzamide—display no hepatotoxicity at comparable doses regardless of the substituent's electronic nature [1]. This positional pharmacology arises from a fundamental divergence in oxidative metabolism: ortho-substituted derivatives eliminate exclusively to benzonitriles, bypassing the reactive acylating intermediates that mediate liver injury with the parent compound and para-substituted analogs [2]. Consequently, substituting 2-chlorothiobenzamide with the para-chloro isomer, the unsubstituted parent, or any meta-substituted congener introduces a qualitatively different toxicological risk profile that is not predictable from the thioamide core alone.

2-Chlorothiobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Substitution Ablates Hepatotoxicity: 2-Chlorothiobenzamide vs. Para- and Meta-Substituted Thiobenzamides

In a systematic rat study extending across ortho-, meta-, and para-substituted thiobenzamides, ortho-substituted compounds as a class—including 2-chlorothiobenzamide—produced no hepatotoxicity at comparable doses, while meta-substituted analogs exhibited toxicity varying with the electronic character of the substituent, and para-substituted analogs showed strict electronic dependence [1]. In the para-series specifically, p-methoxythiobenzamide was markedly more hepatotoxic than the unsubstituted parent thiobenzamide, whereas p-chlorothiobenzamide was markedly less toxic as assessed by serum alanine aminotransferase (ALT) activity, plasma bilirubin, and hepatic triglyceride content in rats [2]. The ortho-substituted compounds, however, were uniformly non-hepatotoxic irrespective of the substituent's electronic properties—a qualitative difference in safety profile not achievable by merely selecting a less toxic para-substituted congener.

hepatotoxicity structure-toxicity relationship thiobenzamide positional isomers

Divergent Oxidative Metabolism: 2-Chlorothiobenzamide Eliminates Exclusively to Benzonitrile, Avoiding Reactive Acylating Intermediates

Cashman and Hanzlik (1982) investigated the H₂O₂ oxidation of thiobenzamide and 12 of its derivatives to model flavin-containing monooxygenase-mediated bioactivation. They demonstrated that oxidation of 2-chlorothiobenzamide (compound 26) with excess H₂O₂ led exclusively to 2-chlorobenzonitrile (27) at all pH values studied (pH 4–10.5) [1]. In stark contrast, the unsubstituted parent thiobenzamide (3) under identical conditions yielded thiobenzamide S-oxide (15), which subsequently underwent pH-dependent partitioning: at low pH, it formed benzamide (23) or ethyl benzimidate (24) via a reactive acylating species (imino sulfinic intermediate 29); under acidic conditions, it dimerized to 3,5-diphenyl-1,2,4-thiadiazole (28) [1]. The ortho-chloro substituent sterically forces the thioamide S-oxide moiety out of conjugation with the aromatic ring, preventing generation of the electrophilic acylating agent that covalently modifies hepatic proteins and lipids—the proximate mechanism of thiobenzamide hepatotoxicity [1][2].

oxidative metabolism bioactivation reactive metabolite S-oxide chemistry hepatotoxicity mechanism

Reduced Acute Oral Toxicity Classification: 2-Chlorothiobenzamide (H302) vs. Thiobenzamide (H301)

Under the Globally Harmonized System (GHS) of classification and labelling, unsubstituted thiobenzamide carries the hazard statement H301 ('Toxic if swallowed,' Acute Toxicity Category 3) with a reported mouse oral LD50 of 95 mg/kg [1]. In contrast, 2-chlorothiobenzamide is classified under H302 ('Harmful if swallowed,' Acute Toxicity Category 4), representing a one-category reduction in acute oral toxicity hazard . The ortho-chloro substitution thus confers a meaningful improvement in acute safety margin that aligns with the hepatotoxicity ablation observed in repeat-dose studies (Evidence Items 1 and 2).

acute toxicity GHS classification LD50 safety profile procurement hazard assessment

Herbicidal Activity of Chlorinated Thiobenzamides: Oxidative Activation to Bioactive Mustard Oil Derivatives

Bahadir et al. (1979) investigated the direct and photoinduced oxidation of chlorine-substituted thiobenzamides (including 2-chlorothiobenzamide and 2,6-dichlorothiobenzamide) and demonstrated that oxidative transformation of 2,6-dichlorothiobenzamide with nitrous acid unexpectedly afforded 2,6-dichlorophenyl mustard oil, which possesses strongly enhanced herbicidal action [1]. US Patent 3,419,567 broadly claims chlorinated thiobenzamides as a novel class of herbicidal compounds with activity against both young plants and older weed plants [2]. The commercially developed herbicide chlorthiamid (2,6-dichlorothiobenzamide) operates as a proherbicide—undergoing environmental and metabolic conversion to the active principle 2,6-dichlorobenzonitrile (dichlobenil)—and controls a wide range of broad-leaved and grass weeds [3]. While direct herbicidal potency data for 2-chlorothiobenzamide itself are not publicly available in head-to-head format against the 2,6-dichloro analog, the mono-chlorinated scaffold retains the essential thioamide-to-nitrile oxidative activation pathway while offering a reduced halogen load, which may translate into more favorable environmental persistence and mammalian toxicity profiles.

herbicide proherbicide mustard oil oxidative activation chlorothiobenzamide weed control

Synthetic Versatility as a Heterocycle Building Block: 2-Chlorothiobenzamide in Thiazole Synthesis via Hantzsch-Type Cyclization

2-Chlorothiobenzamide serves as a competent thioamide component in Hantzsch-type thiazole synthesis, reacting with α-haloketones to form 2,4-disubstituted thiazoles. In a documented synthetic route, 2-chlorothiobenzamide undergoes cyclization with a bromoketone in refluxing acetonitrile to generate a thiazole intermediate, which is subsequently oxidized with meta-chloroperbenzoic acid to the corresponding sulfone [1][2]. The ortho-chloro substituent is retained in the thiazole product and may serve as a synthetic handle for further derivatization via cross-coupling or nucleophilic aromatic substitution. Compared to unsubstituted thiobenzamide, the ortho-chloro group introduces steric and electronic effects that may influence cyclization regioselectivity and product distribution in intramolecular cyclization reactions such as the Jacobson benzothiazole synthesis [3].

thiazole synthesis Hantzsch reaction heterocycle thioamide cyclization drug intermediate

Weak Thymidylate Synthase Inhibition: Low Target Engagement Suggesting Favorable Selectivity Profile

BindingDB records an apparent association constant (Ki) of 8.00 × 10³ nM (8.0 µM) for 2-chlorothiobenzamide against dTMP synthetase (thymidylate synthase, TS) from chick embryo, measured in the absence of CH₂-H₄ folate [1]. Additionally, a Kd of 1.00 × 10³ nM (1.0 µM) was determined by Scatchard analysis [1]. For context, clinical TS inhibitors such as raltitrexed exhibit Ki values in the low nanomolar range (~60 nM), while the endogenous substrate dUMP binds with a Km of ~1–5 µM. The 8.0 µM Ki for 2-chlorothiobenzamide indicates weak, likely non-specific binding that is approximately 133-fold weaker than potent TS-targeted therapeutics [2].

thymidylate synthase enzyme inhibition Ki off-target risk BindingDB

2-Chlorothiobenzamide: Optimal Application Scenarios Grounded in Quantitative Differentiation Evidence


In Vivo Pharmacological or Toxicological Probe Studies Requiring a Non-Hepatotoxic Thioamide Scaffold

Investigators conducting in vivo studies with a thioamide-containing probe molecule—for instance, to explore thiocarbonyl pharmacology or to serve as a negative control in hepatotoxicity mechanism studies—should select 2-chlorothiobenzamide over the unsubstituted parent thiobenzamide or any para-substituted analog. As established by Cashman et al. (1983) [1], ortho-substituted thiobenzamides as a class produce no hepatotoxicity at comparable doses, while the unsubstituted parent (thiobenzamide) causes dose-dependent centrolobular necrosis, steatosis, cholestasis, and hyperbilirubinemia [2]. This qualitative safety advantage is mechanistically grounded in the exclusive nitrile-forming oxidative pathway identified by Cashman & Hanzlik (1982) [3], which circumvents the reactive acylating intermediates responsible for covalent hepatic protein and lipid modification. 2-Chlorothiobenzamide is therefore the thiobenzamide of choice for any in vivo experiment where hepatotoxicity would confound endpoint interpretation or compromise animal welfare.

Agrochemical Discovery Programs Exploring Mono-Chlorinated Proherbicide Scaffolds with Reduced Halogen Load

Agrochemical research groups developing next-generation proherbicides based on the thiobenzamide-to-nitrile bioactivation paradigm should evaluate 2-chlorothiobenzamide as a mono-chlorinated scaffold alternative to the fully commercialized 2,6-dichlorothiobenzamide (chlorthiamid). The mechanistic studies of Bahadir et al. (1979) [4] confirm that chlorine-substituted thiobenzamides undergo oxidative transformation to herbicidally active species, and US Patent 3,419,567 [5] broadly claims mono- and poly-chlorinated thiobenzamides as herbicides. The single ortho-chloro substitution may confer differential environmental fate (reduced persistence), lower bioaccumulation potential, and improved mammalian safety (consistent with the H302 vs. H301 acute toxicity classification) compared to the 2,6-dichloro analog, while retaining the essential thioamide oxidative activation chemistry. Structure-activity studies systematically varying the number and position of chlorine atoms on the thiobenzamide scaffold, using 2-chlorothiobenzamide as the mono-substituted reference point, would be a rational approach to identifying herbicides with optimized selectivity and environmental profiles.

Medicinal Chemistry: Thiazole Library Synthesis with a Halogen Handle for Late-Stage Diversification

Medicinal chemists constructing focused libraries of 2,4-disubstituted thiazoles for lead discovery or lead optimization programs should source 2-chlorothiobenzamide as the thioamide building block of choice. The compound participates efficiently in Hantzsch-type cyclization with α-haloketones in refluxing acetonitrile to generate thiazole products bearing the ortho-chlorophenyl substituent at the 2-position [6][7]. Unlike unsubstituted thiobenzamide, the retained ortho-chloro group enables subsequent diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or conversion to organometallic reagents—synthetic options unavailable with the unsubstituted phenyl analog. For drug discovery programs where the thiazole core is privileged (e.g., kinase inhibitors, antibacterial agents), 2-chlorothiobenzamide provides a convergent synthetic entry with a built-in diversification point, reducing the number of linear steps required to explore chemical space around the 2-aryl position.

Laboratory Procurement Where Hazard Classification Determines Storage and Handling Infrastructure Requirements

Procurement officers and laboratory managers evaluating thiobenzamide derivatives for stockroom inventory should weigh the GHS hazard classification differential: 2-chlorothiobenzamide carries H302 ('Harmful if swallowed,' Acute Tox. Category 4), whereas unsubstituted thiobenzamide is classified as H301 ('Toxic if swallowed,' Acute Tox. Category 3) . This one-category difference impacts storage class assignment, personal protective equipment requirements, waste disposal protocols, and shipping documentation. For laboratories that routinely handle thiobenzamide derivatives across multiple projects—particularly academic core facilities and CROs managing diverse client workflows—standardizing on the lower-toxicity 2-chlorothiobenzamide as the default ortho-substituted thioamide scaffold may simplify regulatory compliance, reduce training burden, and lower insurance costs without compromising the chemical reactivity required for downstream synthetic applications [3][6].

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